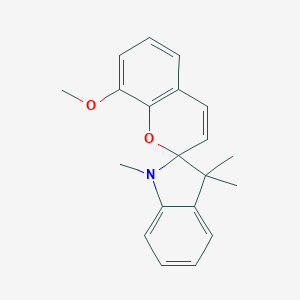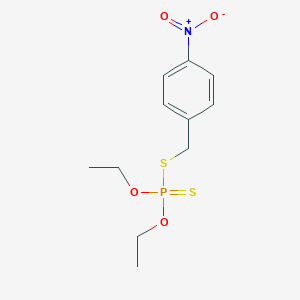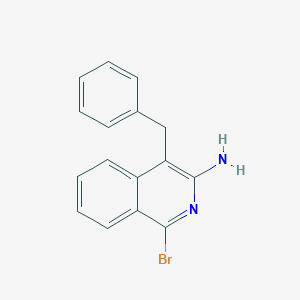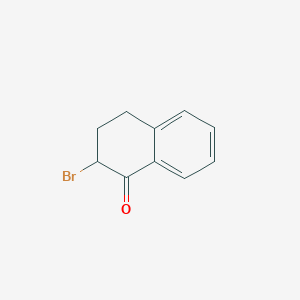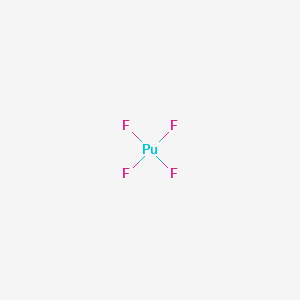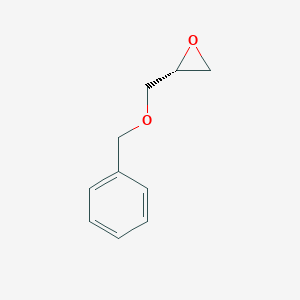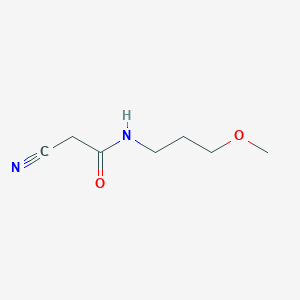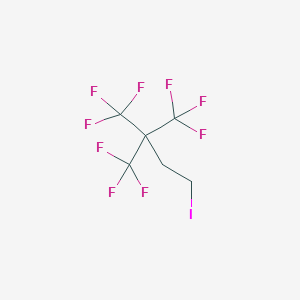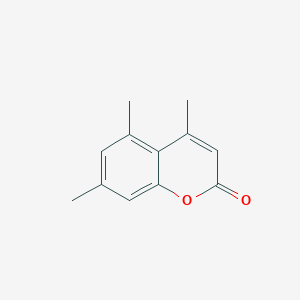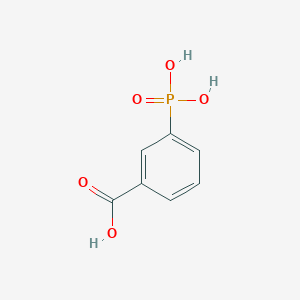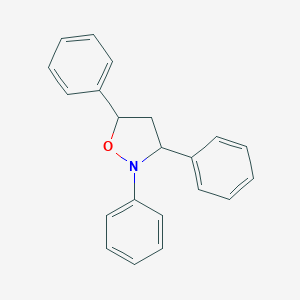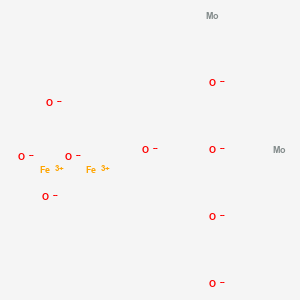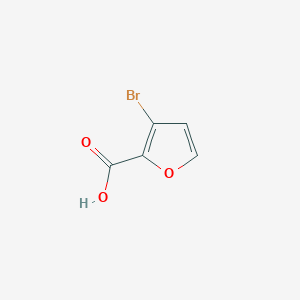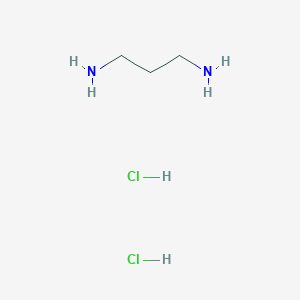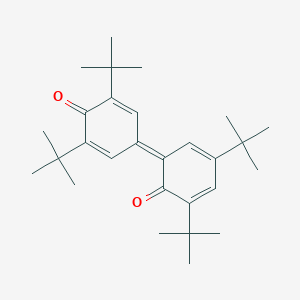
2,4-Ditert-butyl-6-(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)cyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Ditert-butyl-6-(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)cyclohexa-2,4-dien-1-one, commonly known as DIBO, is a synthetic compound that has gained a lot of attention in the scientific community due to its potential applications in various fields. DIBO is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 540.81 g/mol.
Mechanism Of Action
The mechanism of action of DIBO is not fully understood. However, it has been suggested that DIBO inhibits the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in inflammation and cancer progression. DIBO has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical And Physiological Effects
DIBO has been found to have both biochemical and physiological effects. Biochemically, DIBO has been shown to inhibit the activity of certain enzymes and signaling pathways involved in inflammation and cancer progression. Physiologically, DIBO has been found to reduce inflammation and induce apoptosis in cancer cells.
Advantages And Limitations For Lab Experiments
One of the main advantages of using DIBO in lab experiments is its high potency and specificity. DIBO has been shown to have a strong inhibitory effect on COX-2 and iNOS, making it a valuable tool for studying the role of these enzymes in various diseases. However, one of the limitations of using DIBO is its low solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on DIBO. One area of interest is the development of DIBO derivatives with improved solubility and potency. Another area of interest is the investigation of DIBO's potential as a therapeutic agent for various diseases such as cancer and inflammatory disorders. Finally, further research is needed to fully understand the mechanism of action of DIBO and its effects on various signaling pathways involved in disease progression.
Conclusion:
In conclusion, DIBO is a synthetic compound that has shown great potential for various applications in the scientific community. Its high potency and specificity make it a valuable tool for studying the role of certain enzymes and signaling pathways in disease progression. Further research is needed to fully understand the mechanism of action of DIBO and its potential as a therapeutic agent for various diseases.
Synthesis Methods
DIBO can be synthesized by reacting 2,4-ditert-butyl-6-hydroxybenzaldehyde with 3,5-ditert-butyl-4-hydroxycyclohexa-2,5-dien-1-one in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization to obtain pure DIBO.
Scientific Research Applications
DIBO has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anticancer, and antibacterial properties. DIBO has been found to inhibit the growth of various cancer cell lines such as breast, lung, and colon cancer cells. It has also been shown to reduce inflammation in animal models of rheumatoid arthritis and colitis. In addition, DIBO has been found to have antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Escherichia coli.
properties
CAS RN |
14328-90-6 |
|---|---|
Product Name |
2,4-Ditert-butyl-6-(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)cyclohexa-2,4-dien-1-one |
Molecular Formula |
C28H40O2 |
Molecular Weight |
408.6 g/mol |
IUPAC Name |
2,4-ditert-butyl-6-(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)cyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C28H40O2/c1-25(2,3)18-15-19(23(29)22(16-18)28(10,11)12)17-13-20(26(4,5)6)24(30)21(14-17)27(7,8)9/h13-16H,1-12H3 |
InChI Key |
OADJWLVAMWFSFN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C2C=C(C(=O)C(=C2)C(C)(C)C)C(C)(C)C)C(=O)C(=C1)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC(=C2C=C(C(=O)C(=C2)C(C)(C)C)C(C)(C)C)C(=O)C(=C1)C(C)(C)C |
synonyms |
2,4-Di-tert-butyl-6-(3,5-di-tert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)-2,4-cyclohexadien-1-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



